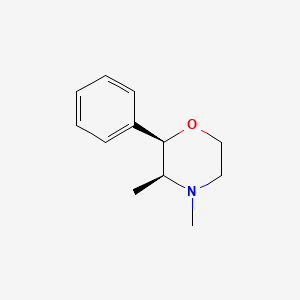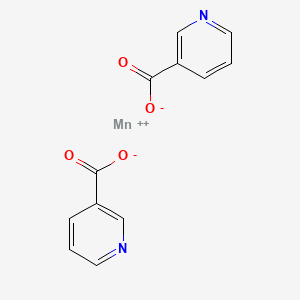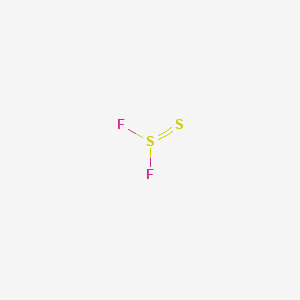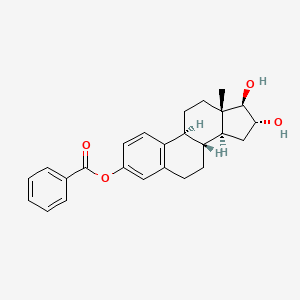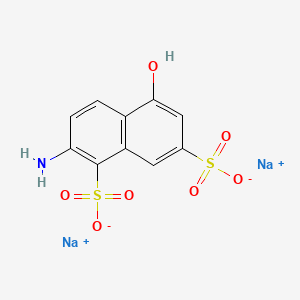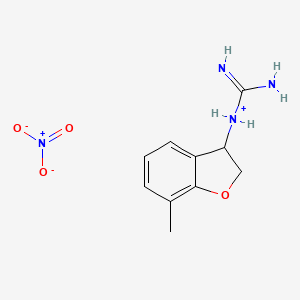
4-(1,3-Dioxoisoindol-2-yl)-3-hydroxybutanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-Dioxoisoindol-2-yl)-3-hydroxybutanenitrile is a chemical compound characterized by the presence of an isoindoline-1,3-dione moiety and a hydroxybutanenitrile group. This compound is part of the broader class of isoindoline derivatives, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dioxoisoindol-2-yl)-3-hydroxybutanenitrile typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the N-isoindoline-1,3-dione scaffold, which is then further functionalized to introduce the hydroxybutanenitrile group . Common reaction conditions include refluxing in solvents such as tetrahydrofuran (THF) with catalysts like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity while minimizing environmental impact. Green chemistry approaches, such as solventless reactions and the use of recyclable catalysts, are increasingly being adopted .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dioxoisoindol-2-yl)-3-hydroxybutanenitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the nitrile group to an amine.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are frequently used.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce primary amines .
Scientific Research Applications
4-(1,3-Dioxoisoindol-2-yl)-3-hydroxybutanenitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers, dyes, and other materials.
Mechanism of Action
The mechanism of action of 4-(1,3-Dioxoisoindol-2-yl)-3-hydroxybutanenitrile involves its interaction with specific molecular targets, such as dopamine receptors. The compound binds to these receptors, modulating their activity and influencing various biological pathways. This interaction is crucial for its potential therapeutic effects, including antipsychotic and neuroprotective properties .
Comparison with Similar Compounds
Similar Compounds
Phthalimide: Known for its use in the synthesis of thalidomide and other pharmaceuticals.
Isoindoline-1,3-dione: A core structure in many bioactive molecules.
Lenalidomide and Pomalidomide: These compounds share structural similarities and exhibit immunomodulatory and antitumor activities.
Uniqueness
4-(1,3-Dioxoisoindol-2-yl)-3-hydroxybutanenitrile is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with dopamine receptors sets it apart from other isoindoline derivatives, making it a valuable compound for medicinal chemistry research .
Properties
CAS No. |
13635-07-9 |
|---|---|
Molecular Formula |
C12H10N2O3 |
Molecular Weight |
230.22 g/mol |
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-3-hydroxybutanenitrile |
InChI |
InChI=1S/C12H10N2O3/c13-6-5-8(15)7-14-11(16)9-3-1-2-4-10(9)12(14)17/h1-4,8,15H,5,7H2 |
InChI Key |
FFQXXXBBRKUSHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CC#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(Dimethylamino)ethyl]pyridin-3-ol](/img/structure/B15341297.png)
